(1R,3S)-Camphoric Acid is used primarily as a reagent in syntheses of crystalline structures. It is used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes.
d-Camphoric acid
CAS No.: 124-83-4
Cat. No.: VC21336226
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 124-83-4 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 |
Standard InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N |
Isomeric SMILES | C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Appearance | White to Off-White Solid |
Melting Point | 186-188°C |
Chemical and Physical Properties
Chemical Identity and Structure
D-(+)-Camphoric acid is identified by the CAS number 124-83-4. It has several synonyms, including (1R,3S)-camphoric acid, (1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, and D-camphor acid . The systematic IUPAC name is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid .
Structurally, the compound contains a cyclopentane ring substituted with two carboxylic acid groups and three methyl substituents. The specific stereochemistry at positions 1 and 3 of the cyclopentane ring is responsible for its optical activity and biological significance .
Physical Properties
Table 1: Physical Properties of D-(+)-Camphoric Acid
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆O₄ |
Molecular Weight | 200.23 |
Melting Point | 186-189 °C |
Boiling Point | 297.96°C (rough estimate) |
Density | 1.1860 |
Refractive Index | 1.4459 (estimate) |
Physical Form | White to light yellow crystalline powder |
Optical Activity | [α]20/D 46°, c = 1 in ethanol |
Specific Rotation | 46.5° (c=10, C₂H₅OH) |
Water Solubility | 0.8 g/100 mL |
Solubility in Other Solvents | Slightly soluble in DMSO, ethanol, and methanol |
pKa | pK₁: 4.57; pK₂: 5.10 (25°C) |
Source: Chemical properties data
Synthesis and Production Methods
Starting Materials Flexibility
An additional advantage of the advanced process is its flexibility regarding starting materials. The method can use various compounds for oxidation, including:
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Camphor (for racemic camphoric acid)
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D-camphor (for D-camphoric acid)
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Borneol
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Isoborneol
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Bornyl chloride
This flexibility allows manufacturers to optimize production based on the availability and cost of precursors, contributing to the economic viability of D-camphoric acid production on an industrial scale.
Purification Methods
Several methods exist for the purification of D-camphoric acid, including:
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Reprecipitation from alkaline solution using HCl, followed by filtration
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Multiple recrystallizations from water, rejecting the first crop
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Crystallization from ethanol, acetone, or water-solvent mixtures
The purified acid forms leaflets when crystallized from ethanol, acetone, or water. Pure D-camphoric acid has a melting point of 186-187°C, compared to the racemic (±)-acid which melts at 202-203°C .
The solubility characteristics of D-camphoric acid are:
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0.8% in water at 25°C
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10% in water at 100°C
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50% in ethanol
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5% in ethylene glycol
These solubility properties are essential considerations for both purification processes and application development in various industries.
Applications and Uses
Pharmaceutical Applications
D-Camphoric acid is extensively used in the pharmaceutical industry for:
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Chiral synthesis of drug intermediates
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Development of novel pharmaceutical compounds
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Preparation of active pharmaceutical ingredients (APIs) that require specific stereochemistry
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As a resolving agent for racemic mixtures in drug development
The pharmaceutical sector accounts for approximately 60% of the global D-camphoric acid market, underscoring its importance in this field . The increasing prevalence of chronic diseases and subsequent rise in drug development activities significantly contribute to the growing demand for D-camphoric acid in pharmaceutical applications .
Chemical Industry Applications
In the chemical industry, which represents about 30% of the market, D-camphoric acid serves as:
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A reagent in syntheses of crystalline structures
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A precursor for the preparation of polymeric transition metal complexes
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A chirality-inducing agent in asymmetric organic reactions
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Starting material for specialty chemicals
Specific Synthetic Applications
Specific documented applications of D-camphoric acid include:
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Preparation of (1R,2S,3R,5S)-2,3-dibenzyl-1,8,8-trimethyl-3-thianiumbicyclo[3.2.1]octane perchlorate
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Reaction with uranyl nitrate in pyridine or pyridine/methanol to form novel uranyl-organic assemblages
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Synthesis of polymeric transition metal dipyridylamine D-camphorate complexes
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Various applications in asymmetric synthesis where stereochemical control is crucial
These diverse applications highlight the versatility of D-camphoric acid as a chemical building block in both academic research and industrial processes.
Market Overview and Trends
Current Market Status
The global D-camphoric acid market is estimated at approximately $250 million in 2024, with a projected Compound Annual Growth Rate (CAGR) of 5% over the next five years . Historical data suggests the market has grown from approximately $110 million in 2019 to $142 million in 2024, demonstrating steady expansion .
Table 2: D-Camphoric Acid Market Growth (2019-2024)
Year | Estimated Market Size (USD Million) |
---|---|
2019 | 110 |
2020 | 116 |
2021 | 122 |
2022 | 128 |
2023 | 135 |
2024 | 142 |
Source: Market report analytics data
Market Segmentation by Industry
The market concentration for D-camphoric acid is distributed across several industries:
Table 3: D-Camphoric Acid Market Segmentation by Industry (2024)
Industry Sector | Market Share (%) |
---|---|
Pharmaceutical | 60 |
Chemical | 30 |
Others | 10 |
Source: Market report analytics data
Product Type Segmentation
D-Camphoric acid is available in various forms, including:
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Liquid form - Currently the dominant type due to ease of handling and processing
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Powder form - Gaining traction for specific applications
The preference for different forms is influenced by specific application needs and ongoing research and development in the field .
Geographic Distribution
The market for D-camphoric acid has a strong presence in multiple regions:
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North America - Particularly in the United States, with its advanced pharmaceutical industry
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Europe - Especially in countries with developed chemical and pharmaceutical sectors, such as Germany, France, and Switzerland
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Asia Pacific - With significant growth potential in China and India due to:
Future Outlook and Growth Drivers
The D-camphoric acid market is expected to maintain its growth trajectory, potentially reaching approximately $230 million by 2033 . Key factors driving this growth include:
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Advancements in synthetic chemistry enabling broader applications
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Increasing demand for chiral compounds in pharmaceutical development
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Growing prevalence of chronic diseases leading to expanded drug development activities
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Rising investments in research and development across pharmaceutical and chemical sectors
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Emerging applications in specialty chemicals and materials science
These growth drivers indicate a robust future for D-camphoric acid across multiple industries and geographic regions.
Market Challenges
Despite the positive outlook, several challenges could moderate market expansion:
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Price volatility of raw materials, particularly camphor and its derivatives
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Emergence of alternative chiral building blocks with similar applications
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Regulatory constraints on production processes using mercury-based catalysts
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Environmental concerns related to traditional synthesis methods
Addressing these challenges will be essential for sustaining the growth trajectory of the D-camphoric acid market in the coming years.
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